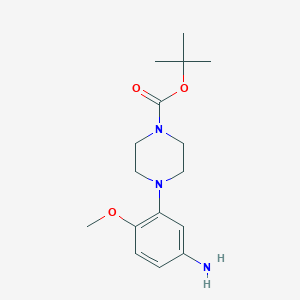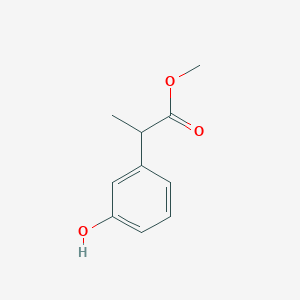
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene, also known as BMMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene is not yet fully understood. However, it is believed to interact with specific biological targets through covalent bonding, resulting in changes in the structure and function of the target molecules. This interaction can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the major advantages of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene is its high reactivity and selectivity, making it a useful reagent for the synthesis of other compounds. However, its high reactivity can also be a limitation, as it can result in unwanted side reactions and the formation of impurities. Additionally, its potential toxicity and environmental impact must be considered when using 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene in lab experiments.
将来の方向性
There are several future directions for research on 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene. One potential direction is the development of new drugs and pharmaceuticals based on its ability to interact with specific biological targets. Another direction is the exploration of its potential applications in the field of materials science, where it could be used in the synthesis of new materials with specific properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene and its potential toxicity and environmental impact.
合成法
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation and nucleophilic substitution reactions. One of the most commonly used methods involves the reaction of 1-bromo-4-methylbenzene with 2-methyl-2-butanol in the presence of an acid catalyst such as aluminum chloride. This reaction results in the formation of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene, which can be purified through recrystallization.
科学的研究の応用
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has shown promising results in various scientific research applications. One of the most significant applications is in the field of organic chemistry, where it is used as a reagent for the synthesis of other compounds. 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has also been used in the development of new drugs and pharmaceuticals due to its ability to interact with specific biological targets.
特性
CAS番号 |
149530-71-2 |
|---|---|
製品名 |
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene |
分子式 |
C12H17Br |
分子量 |
241.17 g/mol |
IUPAC名 |
1-(bromomethyl)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H17Br/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3 |
InChIキー |
JDDZWTOEVISSBR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)CBr |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)CBr |
同義語 |
1-BroMMethyl-4-(1,1-diMethylpropyl)-benzol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



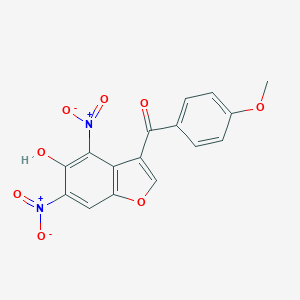
![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)

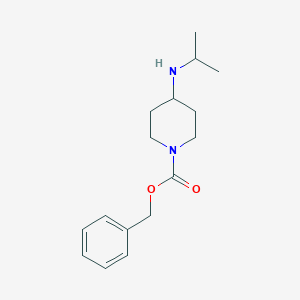
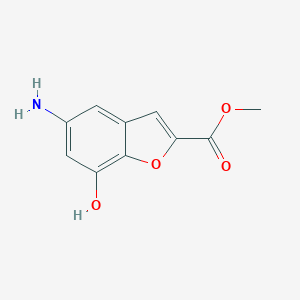

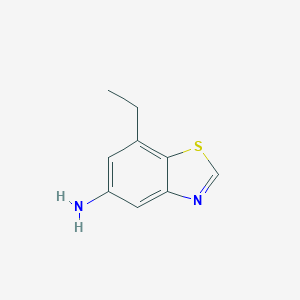
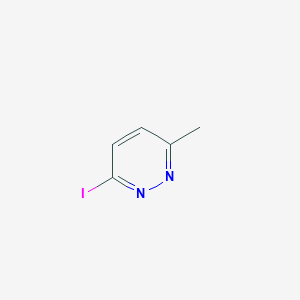
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)
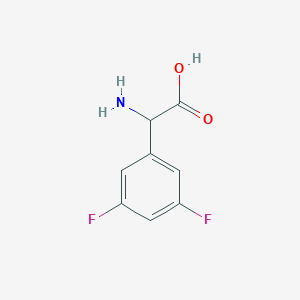
![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)
